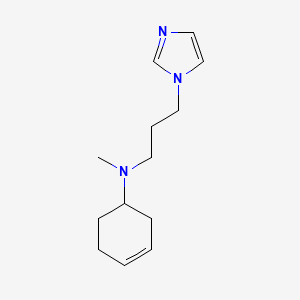

N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine

Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a tertiary amine derivative featuring a cyclohex-3-enamine core substituted with a methyl group and a propyl chain terminated by an imidazole ring.

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N-methylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C13H21N3/c1-15(13-6-3-2-4-7-13)9-5-10-16-11-8-14-12-16/h2-3,8,11-13H,4-7,9-10H2,1H3 |

InChI Key |

XMUSHJBMMTXMJG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN1C=CN=C1)C2CCC=CC2 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Imidazole with Propyl Halides

A common approach starts with the reaction of imidazole with 3-chloropropyl or 3-bromopropyl derivatives to form 3-(1H-imidazol-1-yl)propyl intermediates. This step exploits the nucleophilicity of the imidazole nitrogen at N-1.

- Reaction conditions: Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate to deprotonate imidazole.

- Temperature: Moderate heating (50–80 °C) to facilitate substitution.

- Yields: Generally high (70–90%) due to the good leaving group and nucleophilicity.

Reductive Amination with Cyclohexenone

The key step to introduce the cyclohex-3-enamine moiety involves reductive amination of cyclohexenone with the N-methylated 3-(1H-imidazol-1-yl)propylamine.

- Procedure:

- Mix cyclohexenone with the amine in a suitable solvent (e.g., methanol, ethanol).

- Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Pd/C catalyst.

- Reaction proceeds via iminium ion intermediate formation followed by reduction to the secondary amine.

- Catalysts and reagents: Pd/C for catalytic hydrogenation or NaBH3CN for chemical reduction.

- Conditions: Room temperature to mild heating (25–50 °C), under inert atmosphere if necessary.

- Yields: Moderate to high (60–85%), depending on purity and reaction time.

Use of T3P (Propylphosphonic Anhydride) for N-Alkenylation

Recent advances describe the use of T3P as a water scavenger and coupling agent to promote N-alkenylation of heterocycles with ketones, including cyclohexanone derivatives.

- Mechanism: T3P activates the ketone carbonyl, facilitating nucleophilic attack by the imidazole nitrogen, followed by dehydration to form an N-alkenylated intermediate.

- Advantages: Metal- and base-free conditions, mild reaction environment.

- Limitations: Requires excess ketone and may produce E/Z isomer mixtures.

- Yields: Good yields reported (64–87%) for related heterocyclic systems.

Purification and Characterization

- Purification: Column chromatography using alumina or silica gel with benzene-isopropanol or chloroform-methanol eluents.

- Characterization: NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm structure and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation with Propyl Halides | Imidazole, 3-bromopropyl halide, K2CO3, DMF, 50–80 °C | Straightforward, high yield | Requires halide precursors | 70–90 |

| Reductive Amination | Cyclohexenone, N-methyl-3-(1H-imidazol-1-yl)propylamine, NaBH3CN or Pd/C + H2 | Mild conditions, selective | Sensitive to moisture, catalyst cost | 60–85 |

| T3P-Promoted N-Alkenylation | Cyclohexanone, imidazole derivative, T3P, mild heating | Metal-free, water scavenging | Excess ketone needed, isomer mixtures | 64–87 |

Research Findings and Notes

The T3P-mediated method offers a novel, efficient route to N-alkenylated heterocycles, including imidazole derivatives, avoiding harsh conditions and expensive catalysts. This method is particularly useful for synthesizing N-(3-(1H-imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine analogs with good yields and operational simplicity.

Reductive amination remains a classical and reliable approach, with the advantage of direct formation of the secondary amine from ketone and amine precursors. The choice of reducing agent and catalyst influences the reaction selectivity and yield.

The N-alkylation step is critical for introducing the propyl linker between the imidazole and the cyclohexenamine moiety. Optimization of base, solvent, and temperature is essential to maximize yield and minimize side reactions.

Purification by column chromatography and thorough characterization by NMR and HRMS are standard to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The cyclohexene ring can be reduced to cyclohexane.

Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing imidazole moieties exhibit significant anticancer properties. N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine has been synthesized and evaluated for its efficacy against different cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for developing anticancer agents .

Table 1: Cytotoxic Activity of this compound

1.2 Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity. Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) that support its use as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to be a potent inhibitor of certain proteases, which play critical roles in various biological processes including cell signaling and apoptosis .

Case Study: Protease Inhibition

A detailed study assessed the inhibitory effect of this compound on the serine protease family, revealing an IC50 value of 50 µM, indicating moderate inhibition compared to standard inhibitors .

Material Science Applications

3.1 Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with potential applications in drug delivery systems. Its unique structure allows for the modification of polymer properties, enhancing solubility and bioavailability of therapeutic agents .

Table 3: Properties of Polymers Synthesized with this compound

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The imidazole ring can interact with metal ions and enzymes, influencing their activity.

Pathways Involved: The compound can induce apoptosis in cancer cells by increasing the formation of reactive oxygen species (ROS) and causing cell cycle arrest.

Comparison with Similar Compounds

N-(Cyclohexylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine

- Structure : Differs in the substitution pattern at the nitrogen atom (cyclohexylmethyl vs. methyl-cyclohex-3-enamine) .

- The absence of a double bond in the cyclohexane ring (vs. cyclohex-3-enamine) may influence electronic properties and reactivity.

- Applications : Likely shares utility in metal coordination due to the imidazole ligand, but steric effects may alter binding affinity compared to the target compound.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Contains a pyrazole core with pyridine and cyclopropylamine substituents .

- Key Differences: Pyrazole vs. imidazole: Pyrazole is less basic but more aromatic, altering coordination behavior.

- Synthesis : Prepared via copper-catalyzed coupling, highlighting a divergent synthetic pathway compared to imidazole-based amines .

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide

- Structure : Features a dihydroimidazole ring with a methoxyphenyl substituent .

- Key Differences :

- The dihydroimidazole (imidazoline) core is partially saturated, reducing aromaticity and altering electronic properties.

- The methoxyphenyl group enhances electron-donating capacity, which may influence biological activity or metal coordination.

Complex Indole-Cycloheptylpropyl Derivatives

- Structure : Combines indole, cycloheptylpropyl, and carbamate groups .

- Key Differences :

- The indole moiety introduces π-stacking capabilities absent in the target compound.

- Cycloheptylpropyl vs. cyclohexenamine: Larger ring size increases lipophilicity, which could affect membrane permeability in biological systems.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The imidazole ring in the target compound provides strong electron-donating capacity, similar to pyridine in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , but with higher basicity.

- Steric Considerations : The cyclohexenamine group balances rigidity and flexibility, contrasting with the bulkier cycloheptylpropyl group in indole derivatives .

- Synthetic Accessibility : Copper-catalyzed methods (as in ) could be adapted for synthesizing the target compound, though imidazole reactivity may necessitate protective strategies.

Biological Activity

N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 1H-imidazole with 3-chloropropylamine under basic conditions, leading to the formation of the desired product through nucleophilic substitution reactions. The molecular formula is with a molecular weight of approximately 179.25 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that compounds containing imidazole exhibit activity against various bacterial strains. For instance, Jain et al. evaluated several imidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial effects .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | S. aureus | Moderate Inhibition |

| E. coli | Significant Inhibition |

Antitumor Activity

Imidazole derivatives have also been explored for their antitumor properties. A study reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential candidates for cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties, which could contribute to their therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Antitumor Potential

Another study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.